Bienvenue dans la boutique en ligne BenchChem!

N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide

Matrix metalloproteinase inhibition MMP-2/MMP-9 selectivity Sulfonamide pharmacology

N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide (CAS 7461-20-3, synonym GNF-Pf-424) is a synthetic sulfonamide derivative with the molecular formula C14H13N3O5S and a molecular weight of 335.34 g/mol. It features an acetamide group at the para position of a benzenesulfonamide core and a 2-nitrophenyl (ortho-nitro) substituent on the sulfamoyl nitrogen.

Molecular Formula C14H13N3O5S
Molecular Weight 335.34 g/mol
CAS No. 7461-20-3
Cat. No. B187634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide
CAS7461-20-3
Molecular FormulaC14H13N3O5S
Molecular Weight335.34 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C14H13N3O5S/c1-10(18)15-11-6-8-12(9-7-11)23(21,22)16-13-4-2-3-5-14(13)17(19)20/h2-9,16H,1H3,(H,15,18)
InChIKeyCXXWYBQCIBCFRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-[(2-Nitrophenyl)sulfamoyl]phenyl]acetamide (CAS 7461-20-3) – Compound Identity and Procurement Context


N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide (CAS 7461-20-3, synonym GNF-Pf-424) is a synthetic sulfonamide derivative with the molecular formula C14H13N3O5S and a molecular weight of 335.34 g/mol [1]. It features an acetamide group at the para position of a benzenesulfonamide core and a 2-nitrophenyl (ortho-nitro) substituent on the sulfamoyl nitrogen . This ortho-nitro substitution pattern distinguishes it from the commercial anticoccidial agent Sulfanitran (CAS 122-16-7), which bears a 4-nitrophenyl (para-nitro) group at the same position. The compound has been profiled in biochemical screening panels, revealing measurable inhibitory activity against human matrix metalloproteinase-2 (MMP-2), MMP-9, inducible nitric oxide synthase (iNOS), and acetylcholinesterase (AChE) [2][3][4].

Why Sulfanitran (para-Nitro Isomer) Cannot Substitute N-[4-[(2-Nitrophenyl)sulfamoyl]phenyl]acetamide in Research Applications


Although N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide (ortho-nitro) and Sulfanitran (para-nitro, CAS 122-16-7) share an identical molecular formula and molecular weight, the position of the nitro group on the terminal phenyl ring produces fundamentally different molecular recognition profiles [1]. The ortho-nitro substitution enables intramolecular hydrogen bonding between the nitro oxygen and the adjacent sulfamoyl NH, constraining the conformational ensemble and altering the spatial presentation of hydrogen-bond donor/acceptor pharmacophoric features [2]. These structural differences translate into divergent biological target engagement: the ortho-nitro compound exhibits quantifiable MMP-2/MMP-9 inhibition (IC50 ~210 nM and ~1.87 µM, respectively), while Sulfanitran is primarily characterized as a dihydropteroate synthase (DHPS) inhibitor and MRP2 modulator with no publicly reported MMP activity [3]. Researchers requiring MMP-2/MMP-9 modulatory activity or iNOS-related pharmacological profiling cannot assume functional interchangeability between these positional isomers.

Quantitative Differentiation Evidence for N-[4-[(2-Nitrophenyl)sulfamoyl]phenyl]acetamide – Procurement-Relevant Comparative Data


MMP-2 Inhibitory Potency and ~9-Fold Selectivity over MMP-9 – Ortho-Nitro Sulfonamide Profiling

N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide inhibits human recombinant MMP-2 (72 kDa type IV collagenase/gelatinase A) with an IC50 of 209–210 nM, while its inhibition of MMP-9 (92 kDa type IV collagenase/gelatinase B) is approximately 9-fold weaker at 1.87 µM under identical assay conditions [1]. This intra-compound MMP-2/MMP-9 selectivity ratio of ~8.9 distinguishes it within the broader sulfonamide MMP inhibitor class, where many zinc-chelating sulfonamide scaffolds exhibit limited MMP-2/MMP-9 discrimination. For context, the structurally distinct pyrazoline-sulfonamide analog CHEMBL3622784 (also tested in the same Nanjing University screening panel) showed MMP-2 IC50 of 4.17–4.27 µM and MMP-9 IC50 of 8.61 µM, representing a ~2-fold selectivity ratio and ~20-fold weaker MMP-2 potency [2]. Direct head-to-head MMP data for the para-nitro isomer Sulfanitran are not available in the public domain, but its known target profile (DHPS, MRP2) suggests divergent pharmacological utility .

Matrix metalloproteinase inhibition MMP-2/MMP-9 selectivity Sulfonamide pharmacology

Inducible Nitric Oxide Synthase (iNOS) Inhibition – A Mechanistic Dimension Absent in the Para-Nitro Isomer

N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide has been tested for inhibition of inducible nitric oxide synthase (iNOS) in activated murine macrophages, as documented in the ChEMBL/BindingDB assay repository (ChEBML_89180) [1]. While the precise IC50/Ki value from this assay was not retrievable from the public database entry, the documented testing establishes iNOS as a biochemical target of interest for this ortho-nitro sulfonamide. By contrast, the para-nitro isomer Sulfanitran has no reported iNOS inhibitory activity; its established mechanism of action is competitive inhibition of bacterial dihydropteroate synthase (DHPS) in the folate biosynthesis pathway [2]. This mechanistic divergence—eukaryotic iNOS modulation vs. prokaryotic DHPS inhibition—reflects how nitro positional isomerism redirects target engagement from antibacterial to potential anti-inflammatory or cardiovascular research applications.

Nitric oxide synthase inhibition Inflammation pharmacology Macrophage iNOS assay

Acetylcholinesterase (AChE) Inhibition – Profiling Off-Target Activity of the Ortho-Nitro Sulfonamide

N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide exhibits weak but measurable inhibition of human erythrocyte acetylcholinesterase (AChE) with an IC50 of 65 µM (6.50E+4 nM) [1]. This represents a >300-fold selectivity window relative to its MMP-2 IC50 (210 nM). AChE inhibition data for the para-nitro isomer Sulfanitran are not publicly available. The availability of this off-target profiling datum for the ortho-nitro compound provides researchers with an experimentally determined safety-pharmacology reference point that can inform counter-screening strategies in hit-to-lead campaigns involving sulfonamide chemotypes. The ~65 µM AChE IC50 is substantially above typical screening hit thresholds, indicating a favorable preliminary selectivity profile for MMP-2 over cholinesterase pathways.

Acetylcholinesterase inhibition Off-target profiling Neurotoxicity screening

Ortho-Nitro vs. Para-Nitro Conformational and Electronic Differentiation – Physicochemical Procurement Rationale

The ortho-nitro group in N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide enables an intramolecular hydrogen bond (IMHB) between the nitro oxygen and the adjacent sulfamoyl NH proton, a structural feature that is geometrically impossible in the para-nitro isomer Sulfanitran [1]. This IMHB stabilizes a pseudo-six-membered ring conformation that alters the spatial orientation of the nitrophenyl ring relative to the sulfonamide core, affecting molecular shape, dipole moment, and the presentation of hydrogen-bond donor/acceptor pharmacophoric features. The computed topological polar surface area (TPSA) of 129 Ų and XLogP3 of 2 are identical between ortho- and para-nitro isomers due to the limitations of 2D descriptor calculations, but the 3D conformational and electrostatic differences are substantial [2]. These differences have been experimentally validated in the divergent biological target profiles documented above (MMP-2/MMP-9/iNOS/AChE vs. DHPS/MRP2).

Positional isomerism Intramolecular hydrogen bonding Conformational analysis

Commercial Purity and Vendor Availability – Procurement Specification Comparison

N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide (CAS 7461-20-3) is commercially available at a minimum purity specification of 95% (AKSci) and 97% (Molaid, ChemicalBook) [1]. Sulfanitran (CAS 122-16-7) is available at ≥99% purity from multiple vendors including Bidepharm and J&K Chemical . The ortho-nitro compound's 97% purity specification is adequate for most biochemical screening and in vitro pharmacology applications, though researchers requiring >99% purity for crystallography or quantitative biophysical assays should verify lot-specific certificates of analysis or consider custom purification. The lower commercial purity ceiling relative to Sulfanitran may reflect differences in synthetic accessibility or market demand rather than inherent chemical instability. Long-term storage is recommended in a cool, dry environment .

Chemical purity Vendor sourcing Quality control specifications

Recommended Research and Procurement Application Scenarios for N-[4-[(2-Nitrophenyl)sulfamoyl]phenyl]acetamide (CAS 7461-20-3)


MMP-2/MMP-9 Selectivity Profiling in Cancer Invasion and Metastasis Research

N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide, with its MMP-2 IC50 of ~210 nM and ~9-fold selectivity over MMP-9, serves as a structurally defined sulfonamide tool compound for investigating differential gelatinase inhibition in tumor microenvironment models [1]. Unlike the para-nitro isomer Sulfanitran, which has no documented MMP activity and functions primarily as an antibacterial DHPS inhibitor, the ortho-nitro compound provides a quantifiable MMP-2/MMP-9 selectivity window that can be exploited in comparative studies of gelatinase A vs. gelatinase B contributions to extracellular matrix degradation, angiogenesis, and metastasis [2]. Researchers should specify CAS 7461-20-3 explicitly when ordering to avoid inadvertent substitution with Sulfanitran (CAS 122-16-7).

Nitric Oxide Synthase Pathway Studies in Macrophage-Mediated Inflammation

The documented testing of this compound against iNOS in activated murine macrophages (BindingDB assay ChEBML_89180) supports its use as a probe for nitrosative stress pathway investigation [1]. While the exact iNOS IC50 value requires retrieval from the original screening data or independent re-assay, the availability of this mechanistic annotation distinguishes the ortho-nitro compound from Sulfanitran, whose biological activity is confined to prokaryotic folate biosynthesis inhibition and MRP2 modulation [2]. Researchers studying the intersection of MMP and NOS pathways in inflammatory disease models may find particular value in the dual MMP/iNOS annotation of this chemotype.

Off-Target Selectivity Assessment and Counter-Screening in Sulfonamide Hit-to-Lead Programs

The experimentally determined AChE IC50 of 65 µM provides a quantifiable off-target reference point that can guide counter-screening strategy design for sulfonamide-based lead optimization [1]. The >300-fold selectivity window between MMP-2 (210 nM) and AChE (65 µM) indicates that cholinergic off-target effects are unlikely to confound MMP-focused assay interpretation at concentrations below 65 µM. This profiling data, combined with the MMP-2/MMP-9/iNOS activity annotations, establishes N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide as a multi-parametric reference standard for sulfonamide chemotype characterization [2].

Positional Isomer Comparator Studies: Ortho-Nitro vs. Para-Nitro Structure-Activity Relationship Analysis

The existence of both the ortho-nitro (CAS 7461-20-3) and para-nitro (Sulfanitran, CAS 122-16-7) isomers with identical molecular formulas but divergent biological target profiles makes this compound pair an instructive case study for medicinal chemistry and chemical biology educational applications [1]. The ortho-nitro compound's intramolecular hydrogen bond-constrained conformation and associated MMP/iNOS/AChE activity profile contrasts sharply with the para-nitro isomer's extended conformation and antibacterial DHPS mechanism [2]. Procurement of both isomers enables controlled SAR experiments demonstrating how a single atomic positional change (nitro group from 2- to 4-position) can redirect a molecule's target landscape from mammalian metalloproteinase/NO signaling pathways to bacterial folate biosynthesis.

Quote Request

Request a Quote for N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.